1,2-Dipalmitoyl-3-stearoyl-rac-glycerol

Description

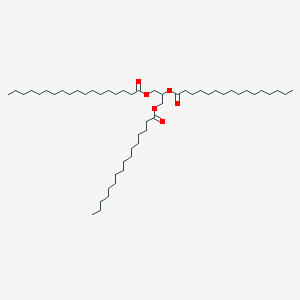

Octadecanoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester (CAS 93452-43-8) is a structured triglyceride analog with the molecular formula C₅₃H₁₀₀O₆ and a molecular weight of 833.36 g/mol . It consists of a glycerol backbone esterified with two hexadecanoyl (palmitoyl, C16:0) groups at positions 1 and 2 and an octadecanoyl (stearic, C18:0) or oleoyl (C18:1) group at position 3, depending on the isomer . This compound is structurally related to natural triglycerides like tristearin (three stearic acid chains) and triolein (three oleic acid chains) but features mixed acyl chains, which influence its physical and biological properties.

Properties

IUPAC Name |

2,3-di(hexadecanoyloxy)propyl octadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H102O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h50H,4-49H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKMNCLZNGAXNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H102O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347306 | |

| Record name | 2,3-Bis(palmitoyloxy)propyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

835.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2177-98-2 | |

| Record name | 2,3-Bis(palmitoyloxy)propyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octadecanoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester typically involves the esterification of octadecanoic acid with glycerol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-200°C to facilitate the formation of the ester bonds .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Octadecanoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester undergoes various chemical reactions, including:

Oxidation: The ester groups can be oxidized to form carboxylic acids.

Reduction: The ester groups can be reduced to alcohols.

Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various ester derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₅₃H₁₀₂O₆

- Molecular Weight : 835.37 g/mol

- CAS Number : 2177-98-2

This compound is characterized by its unique glycerol backbone with two ester groups derived from hexadecanoic acid (palmitic acid) and one from octadecanoic acid (stearic acid). Its structure allows for versatile interactions in biological and chemical systems.

Organic Synthesis

Octadecanoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester serves as a reagent in organic synthesis. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for creating other organic compounds.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Carboxylic acids |

| Reduction | LiAlH₄, NaBH₄ | Alcohols |

| Substitution | Amines | Ester derivatives |

Lipid Metabolism Studies

In biological research, this compound is utilized to study lipid metabolism due to its structural similarity to natural lipids. Its hydrolysis by lipases releases fatty acids and glycerol, which can be analyzed to understand metabolic pathways in organisms.

Drug Delivery Systems

The compound is investigated for its role in lipid-based drug delivery systems. Its stability and ability to form micelles make it suitable for encapsulating hydrophobic drugs, enhancing their bioavailability.

Pharmaceutical Formulations

In medicine, octadecanoic acid derivatives are explored as excipients in pharmaceutical formulations. Their properties can improve the solubility and stability of active pharmaceutical ingredients (APIs).

Industrial Applications

This compound finds use in the production of:

- Cosmetics : As an emollient or thickening agent.

- Lubricants : Providing lubrication properties due to its fatty acid structure.

- Surfactants : Enhancing the wetting properties of formulations.

Case Study 1: Lipid-Based Drug Delivery

A study investigated the efficacy of octadecanoic acid derivatives in delivering anticancer drugs. The results indicated improved drug solubility and enhanced therapeutic effects compared to conventional delivery methods.

Case Study 2: Cosmetic Formulation

Research on the incorporation of octadecanoic acid into skincare products showed that it significantly improved skin hydration and texture while maintaining product stability over time.

Mechanism of Action

The mechanism of action of octadecanoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester involves its interaction with lipid membranes and enzymes. The ester groups can be hydrolyzed by lipases, releasing octadecanoic acid and glycerol. This hydrolysis process plays a crucial role in its biological activity and its use in drug delivery systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Derivatives

Table 1: Key Structural Analogs and Their Properties

Physical and Chemical Properties

- Hydrophobicity: The target compound’s long acyl chains confer high lipophilicity. Its logP (octanol/water partition coefficient) is estimated to exceed 8.86 (based on TMS analog data) , making it more hydrophobic than dihydroxypropyl esters (logP ~3–4) .

- Solubility : Lower water solubility compared to hydroxylated analogs (e.g., 2,3-dihydroxypropyl ester) due to reduced polarity.

- Thermal Behavior : Mixed acyl chains (C16:0 and C18:0/18:1) likely result in a melting point intermediate between tristearin (72°C) and triolein (5°C) .

Biological Activity

Overview

Octadecanoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester (CAS Number: 2177-98-2) is a complex organic compound derived from octadecanoic acid, commonly known as stearic acid. It features two ester groups attached to a glycerol backbone, which contributes to its unique chemical and biological properties. This compound has garnered attention for its potential applications in various fields, including biomedicine, organic synthesis, and industrial processes.

Chemical Structure and Properties

- Molecular Formula : C53H102O6

- Molecular Weight : 835.37 g/mol

- Chemical Structure : The compound consists of a glycerol backbone with two hexadecanoyl (palmitoyl) groups and one stearoyl group attached through ester linkages.

The biological activity of octadecanoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester is primarily attributed to its interaction with lipid membranes and enzymes. The hydrolysis of the ester groups by lipases releases octadecanoic acid and glycerol, which can influence lipid metabolism and cellular functions. This hydrolysis is crucial for its role in drug delivery systems, where it can facilitate the release of therapeutic agents.

Antimicrobial Properties

Research indicates that octadecanoic acid derivatives exhibit significant antimicrobial activity. For instance, studies have shown that various fatty acids, including those related to octadecanoic acid, possess antimicrobial properties against a range of pathogens:

- Staphylococcus aureus : Effective against both methicillin-resistant and multidrug-resistant strains.

- Candida species : Demonstrated activity against Candida tropicalis and Candida glabrata .

Antioxidant Activity

The compound also shows potential antioxidant properties. Antioxidants play a vital role in neutralizing free radicals in biological systems, thus protecting cells from oxidative damage. This property is particularly relevant in the context of chronic diseases where oxidative stress is a contributing factor.

Study on Lipid Metabolism

A study focusing on lipid metabolism highlighted the role of octadecanoic acid derivatives in modulating lipid profiles in biological systems. The compound was shown to influence the synthesis and breakdown of triglycerides and phospholipids, which are essential for maintaining cellular integrity and function.

Case Study: Drug Delivery Systems

In drug delivery applications, octadecanoic acid derivatives have been utilized as excipients. Their ability to form stable emulsions and liposomes enhances the bioavailability of poorly soluble drugs. Research has demonstrated that incorporating this compound into formulations can improve therapeutic efficacy by facilitating targeted delivery to specific tissues .

Comparative Analysis

To understand the unique properties of octadecanoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester compared to similar compounds, the following table summarizes key characteristics:

| Compound Name | Molecular Weight | Biological Activity |

|---|---|---|

| Octadecanoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester | 835.37 g/mol | Antimicrobial, antioxidant |

| Octadecanoic acid, 2,3-bis(acetyloxy)propyl ester | 682.92 g/mol | Moderate antimicrobial |

| Octadecanoic acid, 2,3-dihydroxypropyl ester | 600.87 g/mol | Antioxidant |

Q & A

Basic: What analytical techniques are recommended for identifying and quantifying Octadecanoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester in complex biological matrices?

Methodological Answer:

Gas chromatography-mass spectrometry (GC-MS) is the primary method for identifying this compound in plant or biological extracts. Key parameters include:

- Column selection : Use polar capillary columns (e.g., DB-5ms) to resolve structurally similar esters .

- Ionization mode : Electron impact (EI) at 70 eV for fragmentation patterns. Monitor characteristic ions such as m/z 550–850 for high-molecular-weight esters .

- Sample preparation : Hexane or methanol extraction, followed by derivatization (e.g., silylation) to improve volatility .

Validation : Compare retention indices and mass spectra with synthetic standards or NIST database entries .

Advanced: How can researchers address spectral overlaps or structural ambiguities in mass spectrometry data for this compound?

Methodological Answer:

Structural similarities with other triglycerides or substituted esters (e.g., 9-Octadecenoic acid esters) require complementary techniques:

- Tandem MS (MS/MS) : Use collision-induced dissociation (CID) to differentiate branching patterns. For example, distinguish between palmitoyl (C16) and stearoyl (C18) chains via m/z 239 (C16H31O2+) and m/z 267 (C18H35O2+) fragments .

- Nuclear Magnetic Resonance (NMR) : Employ NMR to resolve ester regiochemistry. Key signals include carbonyl carbons (~173 ppm) and glycerol backbone carbons (~62–70 ppm) .

Data Integration : Combine GC-MS with HPLC for improved separation of stereoisomers .

Basic: What synthetic routes are feasible for producing Octadecanoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester?

Methodological Answer:

Synthesis typically involves regioselective esterification :

Substrate preparation : React glycerol with hexadecanoyl chloride (C16) and stearic acid (C18) under controlled conditions.

Catalysis : Use lipases (e.g., Candida antarctica lipase B) for selective acylation at the sn-2 and sn-3 positions of glycerol .

Purification : Isolate the product via silica gel chromatography (hexane:ethyl acetate gradient) or recrystallization in acetone .

Quality control : Confirm purity (>95%) via reverse-phase HPLC with evaporative light scattering detection (ELSD) .

Advanced: How can researchers mitigate regioselectivity challenges during synthesis?

Methodological Answer:

Regioselectivity issues arise due to steric hindrance and competing reactions:

- Protecting groups : Temporarily block the sn-1 position of glycerol using tert-butyldimethylsilyl (TBDMS) ethers before acylating sn-2 and sn-3 .

- Solvent optimization : Use non-polar solvents (e.g., toluene) to favor kinetic control over thermodynamic product distribution .

- Enzymatic strategies : Leverage immobilized lipases with substrate specificity for secondary hydroxyl groups .

Characterization : Validate regiochemistry via MALDI-TOF MS or NMR (e.g., glycerol proton splitting patterns) .

Basic: What biological activities should be prioritized in preliminary bioactivity screening?

Methodological Answer:

Focus on lipid-related pathways due to structural similarity to endogenous triglycerides:

- Anti-inflammatory assays : Measure inhibition of COX-2 or TNF-α in macrophage (RAW 264.7) models .

- Membrane interactions : Evaluate permeability using artificial lipid bilayers or Caco-2 cell monolayers .

- Antioxidant capacity : Assess radical scavenging via DPPH or ABTS assays .

Reference compounds : Compare with oleic acid (anti-inflammatory) or α-tocopherol (antioxidant) for benchmarking .

Advanced: How can researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

Discrepancies often stem from impurities or isomer interference:

- Fractional crystallization : Separate stereoisomers using chiral columns (e.g., Chiralpak IA) .

- Dose-response profiling : Test purified compound across a wide concentration range (1 nM–100 µM) to identify non-linear effects .

- Omics integration : Pair activity data with transcriptomics to identify off-target pathways (e.g., lipid metabolism genes) .

Advanced: What computational tools are suitable for predicting the compound’s stability and degradation pathways?

Methodological Answer:

- Molecular dynamics (MD) : Simulate ester bond hydrolysis under varying pH and temperature using GROMACS .

- Density Functional Theory (DFT) : Calculate activation energies for oxidative degradation (e.g., O-mediated radical formation) .

- QSPR models : Predict shelf-life using descriptors like logP (experimental value: ~15.3) and polar surface area .

Advanced: How can researchers assess interactions with pharmaceutical excipients or delivery systems?

Methodological Answer:

- Thermal analysis : Use differential scanning calorimetry (DSC) to detect eutectic mixtures with surfactants (e.g., Poloxamer 188) .

- FTIR spectroscopy : Monitor ester carbonyl shifts (~1740 cm) to identify hydrogen bonding with polymers like PEG .

- In vitro release : Incorporate into lipid nanoparticles (LNPs) and measure release kinetics using Franz diffusion cells .

Basic: What are the critical parameters for ensuring compound stability during storage?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent oxidation .

- Humidity control : Use desiccants (silica gel) to minimize ester hydrolysis .

- Solvent choice : Dissolve in chloroform for long-term storage (prevents microbial growth) .

Advanced: How can molecular docking elucidate the compound’s mechanism of action?

Methodological Answer:

- Target selection : Dock against PPAR-γ or FABP4 (lipid metabolism regulators) using AutoDock Vina .

- Binding site analysis : Identify hydrophobic interactions with palmitoyl/stearoyl chains via PyMOL visualization .

- Validation : Compare docking scores with known agonists (e.g., rosiglitazone for PPAR-γ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.